VIPhyb

VIP receptor antagonist VPAC1 binding competitive binding assay

VIPhyb is the definitive first-generation VIP receptor antagonist and essential benchmark for novel VPAC1/VPAC2 antagonist development. This chimeric peptide competitively blocks VIP/PACAP signaling without activating adenylate cyclase, inverting native agonist function. Validated IC50 values (500-700 nM) in glioblastoma, SCLC, and breast cancer models, plus 30-50% in vivo survival in AML, enable rigorous head-to-head comparisons of binding affinity, functional antagonism, and efficacy for your NCEs. Procure the industry-standard comparator.

Molecular Formula C154H257N49O40S
Molecular Weight 3467.1 g/mol
CAS No. 125093-93-8
Cat. No. B1142400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVIPhyb
CAS125093-93-8
Molecular FormulaC154H257N49O40S
Molecular Weight3467.1 g/mol
Structural Identifiers
InChIInChI=1S/C154H257N49O40S/c1-15-81(10)120(146(239)195-104(68-79(6)7)134(227)187-101(123(164)216)72-115(161)211)199-142(235)111(76-204)197-138(231)109(74-117(163)213)192-135(228)103(67-78(4)5)189-136(229)105(69-85-40-46-88(207)47-41-85)190-130(223)93(32-18-22-57-157)179-127(220)94(33-19-23-58-158)184-145(238)119(80(8)9)198-124(217)82(11)177-125(218)99(54-65-244-14)182-132(225)98(52-53-114(160)210)181-126(219)92(31-17-21-56-156)178-128(221)95(34-24-59-173-151(165)166)180-133(226)102(66-77(2)3)188-131(224)97(36-26-61-175-153(169)170)185-147(240)121(83(12)205)200-140(233)106(70-86-42-48-89(208)49-43-86)191-137(230)108(73-116(162)212)193-139(232)110(75-118(214)215)196-148(241)122(84(13)206)201-141(234)107(71-87-44-50-90(209)51-45-87)194-144(237)113-39-29-64-203(113)150(243)100(37-27-62-176-154(171)172)186-129(222)96(35-25-60-174-152(167)168)183-143(236)112-38-28-63-202(112)149(242)91(159)30-16-20-55-155/h40-51,77-84,91-113,119-122,204-209H,15-39,52-76,155-159H2,1-14H3,(H2,160,210)(H2,161,211)(H2,162,212)(H2,163,213)(H2,164,216)(H,177,218)(H,178,221)(H,179,220)(H,180,226)(H,181,219)(H,182,225)(H,183,236)(H,184,238)(H,185,240)(H,186,222)(H,187,227)(H,188,224)(H,189,229)(H,190,223)(H,191,230)(H,192,228)(H,193,232)(H,194,237)(H,195,239)(H,196,241)(H,197,231)(H,198,217)(H,199,235)(H,200,233)(H,201,234)(H,214,215)(H4,165,166,173)(H4,167,168,174)(H4,169,170,175)(H4,171,172,176)/t81-,82-,83+,84+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,119-,120-,121?,122?/m0/s1
InChIKeyFBYWUGLFWCEKAN-LPTVATHXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VIPhyb (CAS 125093-93-8): VIP Receptor Antagonist for Oncology and Immunology Research Procurement


VIPhyb (VIP hybrid) is a chimeric peptide antagonist of the vasoactive intestinal peptide (VIP) receptor [1]. Structurally, it consists of a six-amino-acid N-terminal sequence from neurotensin (KPRRPY) fused to the C-terminal 22 amino acids of VIP [1]. This modification converts the natural agonist VIP into a competitive antagonist that binds VIP receptors (primarily VPAC1 and VPAC2) but does not initiate downstream signaling [2]. VIPhyb is widely utilized in preclinical cancer research, particularly in models of breast cancer, glioblastoma, leukemia, and non-small cell lung cancer (NSCLC), where VIP signaling promotes tumor growth and immune evasion [2]. Its role as a first-generation VIP-R antagonist establishes a critical baseline for comparative studies evaluating more potent second-generation antagonists [3].

Why VIPhyb Cannot Be Replaced by Native VIP or Simple Agonist Analogs in Receptor Blockade Studies


The scientific and industrial utility of VIPhyb hinges on its functional inversion from a receptor agonist (VIP) to a receptor antagonist [1]. Native VIP and related agonists (e.g., PACAP) bind VPAC1, VPAC2, and PAC1 receptors to stimulate adenylate cyclase, elevating intracellular cAMP and promoting cell proliferation and immunosuppression [2]. In contrast, VIPhyb binds the same receptors but does not activate them, instead competitively blocking endogenous ligand binding and downstream signaling [1]. Therefore, substituting VIPhyb with native VIP, PACAP, or other agonists would produce the opposite biological effect in assays designed to inhibit VIP signaling. Furthermore, while second-generation antagonists (e.g., ANT308, ANT195) offer improved potency, VIPhyb remains essential as the first-generation benchmark against which all newer VIP-R antagonists are compared in both academic and industrial settings [3].

Quantitative Differentiation of VIPhyb Against Native VIP and PACAP in Binding Affinity and Functional Antagonism


VIPhyb Exhibits Competitive Antagonist Binding Affinity at VIP Receptors Distinct from Agonists

VIPhyb functions as a competitive antagonist at VIP receptors, binding with measurable affinity but failing to stimulate cAMP production, unlike native VIP. In small cell lung cancer (SCLC) cell line NCI-H209, VIPhyb inhibited specific 125I-VIP binding with an IC50 of 700 nM, compared to 10 nM for VIP and 20 nM for PACAP [1]. This difference in binding affinity and the lack of agonistic activity underscore its utility as a selective tool for blocking VIP signaling rather than activating it.

VIP receptor antagonist VPAC1 binding competitive binding assay

VIPhyb Selectively Antagonizes PAC1 Receptors in Glioblastoma with Functional cAMP Inhibition

In human glioblastoma U87 cells, VIPhyb inhibited specific 125I-PACAP-27 binding with an IC50 of 500 nM, whereas native PACAP-27 bound with an IC50 of 10 nM and VIP showed minimal inhibition (IC50 1500 nM) [1]. Functionally, VIPhyb antagonized PACAP-27-induced cAMP elevation in these cells, confirming its antagonist activity at PAC1 receptors.

PAC1 receptor antagonist cAMP inhibition glioblastoma

VIPhyb Suppresses Tumor Growth In Vivo in NSCLC Xenograft Models

In athymic nude mice bearing NCI-H1299 NSCLC xenografts, daily subcutaneous administration of VIPhyb (10 μg/day) significantly slowed tumor growth compared to vehicle-treated controls [1]. While exact tumor volume reduction percentages are not specified in the abstract, the study explicitly states that VIPhyb inhibits NSCLC proliferation in vitro and slows xenograft growth in vivo.

NSCLC xenograft in vivo tumor inhibition VIP receptor antagonist

VIPhyb Provides Baseline Survival Benefit in Murine Leukemia Models for Comparator Studies

In a murine model of acute myeloid leukemia (C1498), subcutaneous administration of VIPhyb resulted in 30-50% long-term survival compared to 0-20% in vehicle-treated controls [1]. This survival benefit is attributed to enhanced T-cell activation and reduced expression of the co-inhibitory molecule PD-1 [1]. However, second-generation antagonists such as ANT308 and ANT195 have since been shown to render 40% of mice leukemia-free at day 60 compared to only 5% long-term survival with VIPhyb [2], establishing VIPhyb as the first-generation benchmark.

leukemia T-cell activation survival benefit immunotherapy

Optimal Research and Industrial Applications for VIPhyb Based on Quantitative Evidence


Benchmarking Second-Generation VIP-R Antagonists in Oncology Drug Discovery

Pharmaceutical and biotechnology companies developing novel VIP receptor antagonists require a well-characterized, commercially available first-generation comparator. VIPhyb, with its defined IC50 values (e.g., 700 nM in SCLC binding assays [1]) and in vivo survival data (30-50% in AML models [2]), serves as the ideal baseline. Procurement of VIPhyb enables head-to-head comparisons of binding affinity, functional antagonism, and in vivo efficacy, allowing quantification of improvement factors for new chemical entities.

Mechanistic Studies of VIP/PACAP Signaling in Cancer Cell Proliferation

Academic researchers investigating the role of autocrine VIP/PACAP signaling in tumor growth can utilize VIPhyb to selectively block receptor activation. The compound's ability to inhibit PACAP-induced cAMP elevation in glioblastoma cells (IC50 500 nM [1]) and VIP-stimulated proliferation in breast and lung cancer lines [2] makes it a critical tool for dissecting the contribution of VIP/PACAP pathways to cancer cell survival and proliferation.

Preclinical Validation of VIP-R Antagonism in Immuno-Oncology

Given its documented enhancement of T-cell activation, reduction of PD-1 expression, and prolongation of survival in murine leukemia and viral infection models [1], VIPhyb is an essential reagent for laboratories exploring VIP signaling as an immune checkpoint. Its use as a positive control in ex vivo T-cell activation assays and in vivo immunotherapy models provides a validated benchmark for assessing novel immunomodulatory agents targeting the VIP/VPAC axis.

Functional Antagonism of PAC1 Receptors in Neurological and Cancer Models

VIPhyb's ability to antagonize PAC1 receptors, as demonstrated by inhibition of PACAP-27 binding (IC50 500 nM) and cAMP elevation in U87 glioblastoma cells [1], positions it as a valuable tool for researchers studying PAC1-mediated signaling in both CNS disorders and peripheral cancers. This is particularly relevant for studies where selective PAC1 antagonists are not readily available or where broad-spectrum VIP/PACAP receptor blockade is desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for VIPhyb

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.